N~2~-(2,5-dichlorophenyl)-N-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2,5-dichlorophenyl)-N-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)alaninamide is a synthetic organic compound that belongs to the class of sulfonyl amides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,5-dichlorophenyl)-N-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)alaninamide typically involves multi-step organic reactions The process may start with the preparation of the intermediate compounds, such as 2,5-dichloroaniline and 3,4-difluoroaniline, followed by their coupling with alaninamide under specific conditions
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2,5-dichlorophenyl)-N-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)alaninamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitro groups or other reducible functionalities.
Substitution: Halogen atoms in the aromatic rings can be substituted with other groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-(2,5-dichlorophenyl)-N-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)alaninamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
N~2~-(2,5-dichlorophenyl)-N-(3,4-difluorophenyl)alaninamide: Lacks the methylsulfonyl group, which may affect its chemical properties and biological activity.
N~2~-(2,5-dichlorophenyl)-N-(3,4-difluorophenyl)-N~2~-(ethylsulfonyl)alaninamide: Similar structure but with an ethylsulfonyl group instead of a methylsulfonyl group.
Uniqueness
The presence of the methylsulfonyl group in N2-(2,5-dichlorophenyl)-N-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)alaninamide imparts unique chemical properties, such as increased polarity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may enhance its utility in various applications.
Properties
Molecular Formula |
C16H14Cl2F2N2O3S |
---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
2-(2,5-dichloro-N-methylsulfonylanilino)-N-(3,4-difluorophenyl)propanamide |
InChI |
InChI=1S/C16H14Cl2F2N2O3S/c1-9(16(23)21-11-4-6-13(19)14(20)8-11)22(26(2,24)25)15-7-10(17)3-5-12(15)18/h3-9H,1-2H3,(H,21,23) |
InChI Key |
IKGBPIPTRXAFDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)F)F)N(C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.